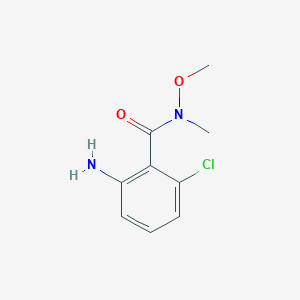![molecular formula C12H12BrF2NO B1375158 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one CAS No. 1408975-33-6](/img/structure/B1375158.png)
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
概要
説明
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is a chemical compound that features a bromine atom, a difluorophenyl group, and a piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one typically involves the bromination of a precursor molecule followed by the introduction of the difluorophenyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the piperidinone ring. The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The piperidinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated molecules.
作用機序
The mechanism of action of 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions .
類似化合物との比較
Similar Compounds
3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one: Similar structure but with different fluorine substitution pattern.
1-Bromo-2,4-difluorobenzene: Lacks the piperidinone ring but shares the bromine and difluorophenyl groups.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains bromine and fluorine atoms but in a different structural context.
Uniqueness
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine and difluorophenyl groups within a piperidinone ring makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
3-bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXVDXLFSMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


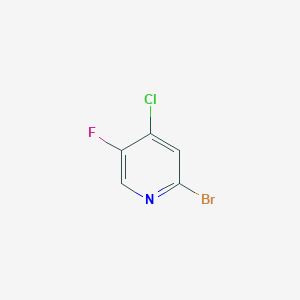
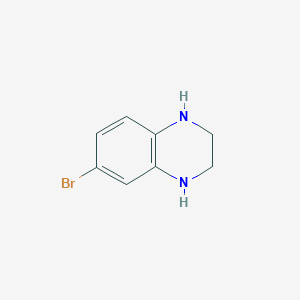
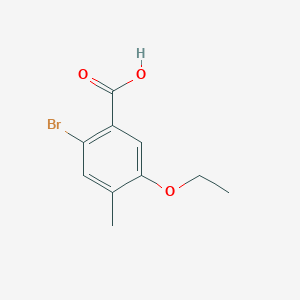
![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
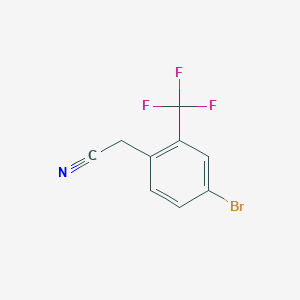
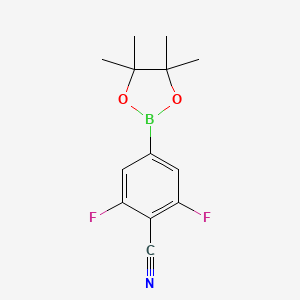
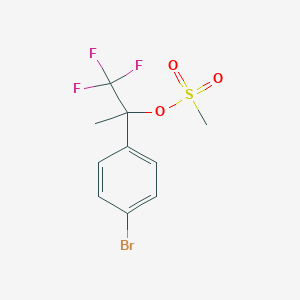
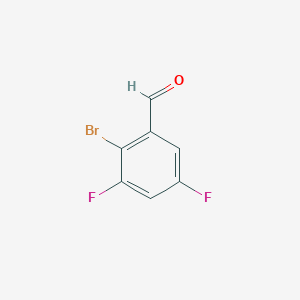
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
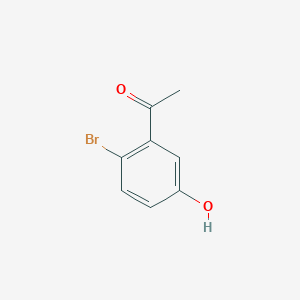
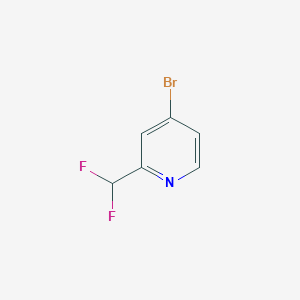
![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
